2-(4-(Pyrrolidin-1-ylsulfonyl)benzamido)thiophene-3-carboxamide
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Overview
Description
The compound “2-(4-(Pyrrolidin-1-ylsulfonyl)benzamido)thiophene-3-carboxamide” is a complex organic molecule that contains several functional groups, including a pyrrolidine ring, a sulfonyl group, a benzamido group, and a thiophene ring . Pyrrolidine is a five-membered ring with one nitrogen atom, and it’s widely used in medicinal chemistry . Thiophene is a five-membered ring containing four carbon atoms and one sulfur atom .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement and connectivity of its atoms. The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3 hybridization .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the reactivity of its functional groups. Pyrrolidine derivatives can undergo a variety of reactions, including ring-opening, substitution, and addition reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, the presence of a pyrrolidine ring could enhance the compound’s solubility in polar solvents .Scientific Research Applications
Synthetic Pathways and Heterocyclic Chemistry
Research in the field of synthetic organic chemistry has explored the reactivity of thiophene derivatives towards various nitrogen nucleophiles to synthesize a broad range of heterocyclic compounds. For instance, thiophene derivatives have been utilized to create pyrazole, isoxazole, pyrimidine, triazine, pyrazolopyridine, and pyrazolopyrimidine derivatives, showcasing the versatile applications of thiophene compounds in synthesizing complex molecular structures (Mohareb et al., 2004). Additionally, thiophene and N-substituted thieno[3,2-d] pyrimidine derivatives have shown potent antitumor and antibacterial activities, indicating their potential in medicinal chemistry and drug development (Hafez et al., 2017).
Molecular Structural Analysis
The study of molecular structures and conformations is another critical area of research for thiophene derivatives. For example, the crystal structure and molecular conformation of solvated 1-(4-methoxybenzenesulfonyl)-5-oxo-pyrrolidine-2-carboxamide, a compound with potential antineoplastic properties, have been extensively analyzed through X-ray analysis and AM1 molecular orbital methods (Banerjee et al., 2002). These studies provide valuable insights into the structural basis of the biological activity of thiophene derivatives.
Pharmacological Potential
Exploring the pharmacological applications of thiophene derivatives has yielded promising results, particularly in the development of novel therapeutic agents. For instance, specific thiophene derivatives have been identified as high-affinity antagonists selective for κ-opioid receptors, demonstrating potential in treating depression and addiction disorders (Grimwood et al., 2011). Such findings underscore the therapeutic relevance of thiophene compounds in addressing critical health issues.
Mechanism of Action
Target of Action
The compound contains a pyrrolidine ring, which is a common scaffold in biologically active compounds . Pyrrolidine derivatives have been associated with a wide range of targets, including various receptors and enzymes .
Mode of Action
The pyrrolidine ring in the compound can contribute to the stereochemistry of the molecule and increase the three-dimensional coverage due to the non-planarity of the ring . This can lead to different binding modes to enantioselective proteins .
Biochemical Pathways
Compounds with a pyrrolidine ring have been associated with a variety of biological activities and could potentially affect multiple pathways .
Pharmacokinetics
The introduction of heteroatomic fragments in molecules like this one is a common strategy for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
The presence of the pyrrolidine ring and its derivatives in the compound could potentially lead to a variety of biological activities .
Future Directions
Properties
IUPAC Name |
2-[(4-pyrrolidin-1-ylsulfonylbenzoyl)amino]thiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O4S2/c17-14(20)13-7-10-24-16(13)18-15(21)11-3-5-12(6-4-11)25(22,23)19-8-1-2-9-19/h3-7,10H,1-2,8-9H2,(H2,17,20)(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTUPSKOSFSGHHZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C=CS3)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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